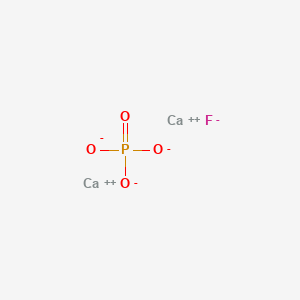

Calcium fluoride phosphate

Description

Properties

CAS No. |

12015-73-5 |

|---|---|

Molecular Formula |

CaFO4P-3 |

Molecular Weight |

154.05 g/mol |

IUPAC Name |

dicalcium;fluoride;phosphate |

InChI |

InChI=1S/Ca.F.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/p-3 |

InChI Key |

UPIBPIVIVOUVLQ-UHFFFAOYSA-K |

SMILES |

[O-]P(=O)([O-])[O-].[F-].[Ca+2].[Ca+2] |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[F].[Ca] |

Other CAS No. |

12015-73-5 |

Synonyms |

calcium fluoride phosphate (Ca5F(PO4)3) fluorapatite fluorapatite (Ca7F2(PO4)4) fluoroapatite |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to Calcium Fluoride Phosphate Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of calcium fluoride (B91410) phosphate, more commonly known as fluorapatite (B74983) (Ca₅(PO₄)₃F). A material of significant interest in biomedical research and drug development, its precise atomic arrangement dictates its physical, chemical, and biological properties. This document delves into its structural parameters, the experimental methodologies used for its characterization, and its burgeoning role in advanced therapeutic systems.

Core Crystal Structure Properties of Fluorapatite

Fluorapatite crystallizes in the hexagonal system, a key characteristic that influences its behavior in biological environments. Its structure is a member of the apatite group of minerals, which are known for their ability to host a wide variety of ionic substitutions, making them highly versatile for biomedical applications.[1][2]

Below is a summary of the essential crystallographic data for fluorapatite:

| Property | Value | Reference |

| Chemical Formula | Ca₅(PO₄)₃F | [3] |

| Crystal System | Hexagonal | [3][4] |

| Space Group | P6₃/m | [1][4] |

| Lattice Parameters | a = 9.3973 Å, c = 6.8782 Å | [4] |

| Unit Cell Volume | 523.1 ų | Calculated |

| Z (Formula units per unit cell) | 2 | [5] |

Experimental Protocols for Structural Elucidation

The determination and refinement of the fluorapatite crystal structure rely on a suite of sophisticated analytical techniques. The following sections detail the methodologies for its synthesis and characterization.

Synthesis of Fluorapatite Nanoparticles

Two primary methods for the synthesis of fluorapatite nanoparticles are the sol-gel and hydrothermal techniques. These methods allow for the control of particle size, morphology, and crystallinity, which are crucial for applications in drug delivery.[6][7]

2.1.1. Sol-Gel Synthesis

This method involves the creation of a colloidal suspension (sol) that is then gelled to form a solid network.

-

Precursors : Calcium nitrate (B79036) tetrahydrate [Ca(NO₃)₂·4H₂O] as the calcium source, triethyl phosphite (B83602) [P(OC₂H₅)₃] as the phosphorus source, and ammonium (B1175870) fluoride (NH₄F) as the fluorine source are commonly used.[8]

-

Procedure :

-

Triethyl phosphite is hydrolyzed in ethanol (B145695) with a small amount of distilled water.

-

Ammonium fluoride is added to the triethyl phosphite solution.

-

A solution of calcium nitrate in ethanol is prepared separately.

-

The calcium nitrate solution is added dropwise to the phosphorus and fluorine-containing solution to achieve a stoichiometric Ca/P ratio of 1.67.[8]

-

The resulting sol is aged, typically at room temperature, to form a gel.

-

The gel is then dried and heat-treated (calcined) to obtain the crystalline fluorapatite powder.[6]

-

2.1.2. Hydrothermal Synthesis

This technique utilizes high temperatures and pressures in an aqueous solution to promote the crystallization of the material.

-

Precursors : Hydroxyapatite (B223615) powder and sodium fluoride are often used as starting materials.[7]

-

Procedure :

-

Hydroxyapatite and sodium fluoride are mixed in distilled water.

-

The pH of the suspension is adjusted using an acid (e.g., HNO₃) to dissolve the powders, followed by the dropwise addition of a base (e.g., NH₃) to reach the desired pH for precipitation.[7]

-

A surfactant, such as apricot tree gum, may be added to control the morphology of the resulting crystals.[7]

-

The suspension is sealed in an autoclave and heated to a specific temperature (e.g., 70°C) for a set duration (e.g., 5 days) to facilitate the growth of fluorapatite nanorods.[7][9]

-

Crystal Structure Characterization

2.2.1. X-ray Diffraction (XRD)

X-ray diffraction is the cornerstone technique for determining the crystal structure of materials.

-

Principle : A beam of X-rays is directed at the powdered fluorapatite sample. The atoms in the crystal lattice diffract the X-rays in a predictable pattern of peaks at specific angles (2θ). This diffraction pattern is a unique fingerprint of the crystalline material.

-

Instrumentation : A powder diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is typically used. Data is collected over a 2θ range, for example, from 10° to 75°, with a defined step size and counting time per step.[10]

-

Data Analysis : The positions and intensities of the diffraction peaks are compared to standard diffraction patterns (e.g., from the International Centre for Diffraction Data - ICDD) to confirm the presence of the fluorapatite phase.[11] The Scherrer equation can be used to estimate the average crystallite size from the broadening of the diffraction peaks.[6]

2.2.2. Rietveld Refinement

Rietveld refinement is a powerful computational method used to refine the crystal structure model based on the experimental XRD data.

-

Principle : The method involves a least-squares refinement of a theoretical diffraction pattern, calculated from a starting structural model, against the observed diffraction pattern. The parameters of the structural model (lattice parameters, atomic positions, site occupancies, etc.) are adjusted until the calculated pattern best fits the experimental data.[12]

-

Software : Specialized software such as FullPROF or GSAS is used for Rietveld refinement.[1][13]

-

Procedure :

-

An initial structural model for fluorapatite (space group, approximate lattice parameters, and atomic positions) is input into the software.

-

The software calculates a theoretical diffraction pattern based on this model and the instrumental parameters.

-

The refinement process iteratively adjusts the structural and instrumental parameters to minimize the difference between the calculated and observed patterns.

-

The quality of the fit is assessed using agreement factors (R-factors). A good refinement results in low R-factors and a flat difference plot (observed minus calculated intensity).[13]

-

Fluorapatite in Drug Development: A Mechanistic Overview

The unique crystal structure and biocompatibility of fluorapatite make it an excellent candidate for drug delivery systems.[14] Its ability to be synthesized as nanoparticles with a high surface area allows for efficient drug loading.[15]

Drug Release Mechanisms

The release of therapeutic agents from fluorapatite-based carriers is often pH-dependent. In the acidic microenvironment of tumors or intracellular lysosomes, the apatite structure can slowly dissolve, leading to a controlled release of the encapsulated drug.[16] The drug release kinetics can be studied in vitro using simulated body fluid (SBF) or other relevant media.[17][18]

Cellular Interaction and Signaling

Recent research has shed light on the intricate ways fluorapatite interacts with cells, particularly immune cells like macrophages. Fluorinated hydroxyapatite has been shown to modulate the cellular metabolic machinery, promoting a shift from glycolysis to oxidative phosphorylation. This metabolic reprogramming is linked to the polarization of macrophages towards an anti-inflammatory M2 phenotype, which is beneficial for tissue regeneration.[4]

Experimental Workflow for Fluorapatite-Based Drug Delivery System Development

The development of a drug delivery system using fluorapatite follows a logical progression from synthesis to in vitro and in vivo evaluation.

References

- 1. Rietveld Refinement on X-Ray Diffraction Patterns of Bioapatite in Human Fetal Bones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated hydroxyapatite conditions a favorable osteo-immune microenvironment via triggering metabolic shift from glycolysis to oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of fluorapatite–hydroxyapatite nanoparticles and toxicity investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Fluorapatite Nanorods and Nanowires by Direct Precipitation from Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Rietveld refinement of the crystallographic structure of human dental enamel apatites | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Nano-hydroxyapatite as a delivery system: overview and advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ias.ac.in [ias.ac.in]

- 16. Development of lattice-inserted 5-Fluorouracil-hydroxyapatite nanoparticles as a chemotherapeutic delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The In Vitro Release Study Of Ceftazidime drug From Synthesized Strontium Flourapatite And Strontium Hydroxyapatite Coated Particles | Semantic Scholar [semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Calcium Fluoride (B91410) Phosphate (B84403) (Fluoroapatite)

Introduction

Calcium fluoride phosphate, more commonly known as fluoroapatite (FA), is a biomaterial of significant interest due to its chemical and structural similarity to the mineral component of bone and teeth.[1] It is a member of the apatite group of minerals, crystallizing in a hexagonal system.[2] Fluoroapatite (Ca₁₀(PO₄)₆F₂) is structurally similar to hydroxyapatite (B223615) (HA), the primary inorganic constituent of hard tissues, but the substitution of hydroxyl (OH⁻) groups with fluoride (F⁻) ions enhances its mechanical strength, reduces dissolution rates, and increases stability in biological environments.[1][3] These properties make it a promising material for applications in orthopedics, dentistry, and as a vehicle for drug delivery.[1][4] This guide provides a detailed overview of the primary synthesis methods and characterization techniques for fluoroapatite, tailored for professionals in research and development.

Synthesis of Fluoroapatite

Several methods have been developed for the synthesis of fluoroapatite, each offering distinct advantages in controlling particle size, morphology, and crystallinity. Common methods include sol-gel, wet chemical precipitation, and mechanochemical processes.

Sol-Gel Synthesis

The sol-gel method is a versatile technique that allows for the synthesis of nanoparticles by mixing raw materials at a molecular level.[3] It offers excellent control over the chemical composition and homogeneity of the final product.

Experimental Protocol: Sol-Gel Synthesis of Fluoroapatite-Hydroxyapatite Nanoparticles [3][5]

-

Precursor Preparation:

-

Prepare a phosphorus (P) and fluorine (F) precursor solution by adding ammonium (B1175870) fluoride (NH₄F) to triethyl phosphite (B83602) (TEP) in ethanol (B145695) (e.g., P/F ratio of 6).

-

In a separate container, prepare a calcium (Ca) precursor solution by dissolving calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O) in ethanol. A non-stoichiometric Ca:P ratio (e.g., 1.72) may be used.[3]

-

-

Mixing and Agitation:

-

Vigorously agitate both solutions separately for 24 hours.

-

Slowly add the calcium-containing solution to the phosphorus and fluorine-containing solution under continuous stirring.

-

-

Aging and Gelation:

-

Allow the resulting mixture to age at room temperature for a period of 24 hours to form a gel.[5]

-

-

Drying and Heat Treatment:

Wet Chemical Precipitation

Direct precipitation from an aqueous solution is a common, scalable, and relatively simple method for synthesizing apatite-based materials.[6][7] This technique involves the controlled precipitation of the desired compound from a solution containing the constituent ions.

Experimental Protocol: Direct Precipitation of Fluoroapatite Nanorods [6]

-

Precursor Solution:

-

Mix hydroxyapatite powder and sodium fluoride (NaF) in distilled water (e.g., 104.6 mg HA and 8.4 mg NaF in 100 mL water).

-

-

Dissolution and pH Adjustment:

-

Stir the suspension continuously and add nitric acid (HNO₃) dropwise until all the powder dissolves.

-

Adjust the pH of the solution to a specific value (e.g., 2.4) using ammonium hydroxide (B78521) (NH₄OH).

-

-

Precipitation:

-

The formation of fluoroapatite occurs as the pH is increased. The OH⁻ ions can also incorporate into the crystal structure, forming a fluorohydroxyapatite.[6]

-

-

Washing and Collection:

-

Centrifuge the resulting suspension to collect the precipitate.

-

Wash the collected solid with distilled water to remove any residual ions.[8]

-

-

Drying:

-

Dry the final product in an oven at a suitable temperature (e.g., 120°C for 90 minutes).[9]

-

Mechanochemical Synthesis

Mechanochemical synthesis is a solid-state method that uses mechanical energy (e.g., high-energy ball milling) to induce chemical reactions and phase transformations. This method can produce nanosized particles.[10]

Experimental Protocol: Mechanochemical Synthesis of Nanosized Fluoroapatite [10]

-

Precursor Mixing:

-

Combine precursor powders of calcium carbonate (CaCO₃), phosphorus pentoxide (P₂O₅), and calcium fluoride (CaF₂) in the desired stoichiometric ratio.

-

-

High-Energy Ball Milling:

-

Place the mixed powders into a milling vial with grinding media (e.g., zirconia balls).

-

Conduct milling for a specified duration (e.g., 10 minutes to 14 hours). The milling time significantly influences the particle size and crystallinity of the product.

-

-

Product Recovery:

-

After milling, separate the synthesized nanoparticle powder from the grinding media.

-

Characterization of Fluoroapatite

A comprehensive characterization of the synthesized material is crucial to confirm its phase purity, crystallinity, morphology, and chemical composition. A combination of analytical techniques is typically employed.[11][12]

X-Ray Diffraction (XRD)

-

Purpose: XRD is used to identify the crystalline phases present in the sample and to determine parameters such as crystallite size and lattice parameters.[3][7] The diffraction pattern of the synthesized material is compared with standard patterns for fluoroapatite and other potential phases like hydroxyapatite.[3]

-

Experimental Protocol:

-

A powdered sample is uniformly spread on a sample holder.

-

The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation, λ = 1.54 Å).[8]

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The scan is typically performed over a range like 5–80°.[8]

-

Crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[3][5]

-

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Purpose: FTIR spectroscopy is used to identify the functional groups present in the material. For fluoroapatite, it confirms the presence of phosphate (PO₄³⁻) groups and can help distinguish it from hydroxyapatite by analyzing the region where hydroxyl (OH⁻) vibrational bands appear.[3][6]

-

Experimental Protocol:

-

The sample powder is mixed with potassium bromide (KBr) and pressed into a pellet.[6]

-

The pellet is placed in the sample holder of an FTIR spectrometer.

-

An infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Electron Microscopy (SEM and TEM)

-

Purpose: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, size, and shape of the synthesized particles.[3][6] SEM provides information about the surface topography and particle agglomeration, while TEM allows for higher resolution imaging of individual nanoparticles and their crystal structure.[7][11] Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with electron microscopy, provides elemental analysis of the sample.[11][12]

-

Experimental Protocol:

-

For SEM: The powder sample is mounted on a stub using conductive tape and may be sputter-coated with a conductive material (e.g., gold) to prevent charging.

-

For TEM: The nanoparticles are dispersed in a solvent (e.g., ethanol), and a drop of the suspension is placed on a carbon-coated copper grid and allowed to dry (solution-drop method).[7] Alternatively, for bulk samples, ultrathin sections can be prepared using a microtome.[7]

-

The prepared sample is then imaged under the electron microscope.

-

Data Presentation

Table 1: Summary of Synthesis Methods and Resulting Nanoparticle Properties

| Synthesis Method | Precursors | Key Parameters | Resulting Material | Particle/Crystallite Size | Citation(s) |

| Sol-Gel | Ca(NO₃)₂·4H₂O, Triethyl phosphite, NH₄F | Heat treatment at 550°C | Fluoroapatite-Hydroxyapatite | ~20 nm (crystallite), ~100 nm (particle) | [3][5] |

| Wet Precipitation | Hydroxyapatite, NaF, HNO₃, NH₄OH | pH adjustment to 2.4 | Fluoroapatite Nanorods | 20 x 60 nm (platelets) | [6][11] |

| Mechanochemical | CaCO₃, P₂O₅, CaF₂ | Milling time (e.g., 10 hours) | Fluoroapatite | 15-30 nm | [10] |

| Precipitation | Calcined Phosphogypsum, NH₄F | Reaction at 40°C for 70 min | Calcium Fluoride | ~70 nm | [9] |

Table 2: Summary of Characterization Techniques and Key Findings

| Technique | Information Obtained | Typical Findings for Fluoroapatite | Citation(s) |

| XRD | Crystalline phase, crystallite size, lattice parameters | Hexagonal apatite structure; peaks corresponding to FA standard; increased crystallinity after calcination. | [3][11][12] |

| FTIR | Identification of functional groups (PO₄³⁻, OH⁻) | Strong absorption bands for phosphate groups; absence or reduction of OH⁻ bands compared to HA. | [3][6][11] |

| SEM | Particle morphology, size, agglomeration | Can show various morphologies like nanorods, spherical particles, or agglomerates. | [3][6][8] |

| TEM | High-resolution particle morphology, crystal structure | Elongated platelets or nanorods; electron diffraction confirms crystal structure. | [6][7][11] |

| EDX | Elemental composition | Confirms the presence of Ca, P, O, and F; allows for calculation of Ca/P ratio. | [11][12] |

Visualizations

Diagram 1: General Experimental Workflow

Caption: General workflow for the synthesis and characterization of fluoroapatite.

Diagram 2: Characterization Logic

Caption: Relationship between material properties and characterization techniques.

Applications in Research and Drug Development

The unique properties of fluoroapatite make it a valuable material for biomedical applications.

-

Bone Tissue Engineering: Its enhanced stability and biocompatibility make it suitable for use in bone grafts, scaffolds, and coatings for metallic implants.[1] The release of fluoride ions can stimulate osteoblast proliferation and accelerate bone mineralization.[1]

-

Dental Applications: Fluoroapatite is more resistant to acid dissolution than hydroxyapatite, which is why fluoride is a key ingredient in toothpaste and dental treatments to prevent caries.[2] Synthetic FA nanostructures have the potential to be used for repairing early caries lesions.[6]

-

Drug Delivery: The porous structure and ionic nature of apatites allow them to be loaded with therapeutic agents, such as drugs or growth factors. The controlled dissolution rate of fluoroapatite can be tailored for sustained release applications. The incorporation of fluoride has been shown to enhance the osteoblastic response, making it a candidate for delivering bone-growth-promoting agents.[1]

References

- 1. ijmse.iust.ac.ir [ijmse.iust.ac.ir]

- 2. Fluorapatite - Wikipedia [en.wikipedia.org]

- 3. Synthesis of fluorapatite–hydroxyapatite nanoparticles and toxicity investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Fluorapatite Nanorods and Nanowires by Direct Precipitation from Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Micro-structural characterization of precipitation-synthesized fluorapatite nano-material by transmission electron microscopy using different sample preparation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Characterization of Fluorapatite Nanoparticles Via a Mechanochemical Method - Repository of Research and Investigative Information [eprints.mui.ac.ir]

- 11. Synthesis and characterization of hydroxyapatite, fluoride-substituted hydroxyapatite and fluorapatite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of hydroxyapatite, fluoride-substituted hydroxyapatite and fluorapatite - ProQuest [proquest.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Fluorophosphate (CaFPO4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium fluorophosphate (B79755) (CaFPO4), also known as calcium monofluorophosphate, is an inorganic compound of significant interest in various scientific and industrial fields, particularly in dental care and biomaterials. Its unique properties, stemming from the combination of calcium, phosphate (B84403), and fluoride (B91410) ions, make it a valuable component in formulations aimed at promoting dental remineralization and as a potential candidate for drug delivery systems. This technical guide provides a comprehensive overview of the known physical and chemical properties of CaFPO4, detailed experimental protocols for its synthesis and characterization, and visualizations of its mechanism of action and experimental workflows.

Physical and Chemical Properties

Calcium fluorophosphate is typically a white or colorless crystalline solid.[1] It is known to exist in both anhydrous (CaFPO3) and dihydrate (CaFPO3·2H2O) forms.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Calcium Fluorophosphate

| Property | Value | Notes and References |

| Chemical Formula | CaFPO3 (anhydrous) CaFPO3·2H2O (dihydrate) | [1][2] |

| Molecular Weight | 138.05 g/mol (anhydrous) 174.08 g/mol (dihydrate) | [1][2] |

| Appearance | White to colorless powder, monoclinic crystals[1][2] | Crystals have a tendency to form twins.[1] |

| Melting Point | 172 °C (dihydrate) | This value is reported by a single source and should be considered with caution.[2] Other sources state N/A.[3] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility in Water | 0.417 g/100 mL at 27 °C | [1] |

| Solubility in Organic Solvents | Practically insoluble | [1] |

| Thermal Stability | Loses fluorine upon heating.[1] | Specific decomposition temperature is not well-documented. |

| Crystal Structure | Monoclinic | Detailed crystallographic data such as space group and lattice parameters are not readily available in the searched literature. |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of calcium fluorophosphate, based on established methods for calcium phosphate materials.

Synthesis of Calcium Fluorophosphate Dihydrate

This protocol is based on the method described by Rowley and Stuckey (1956).[1]

Objective: To synthesize calcium fluorophosphate dihydrate via a precipitation reaction.

Materials:

-

Calcium chloride (CaCl2)

-

Sodium monofluorophosphate (Na2PO3F)

-

Deionized water

-

Buchner funnel and filter paper

-

Beakers and magnetic stirrer

-

Drying oven

Procedure:

-

Prepare separate aqueous solutions of calcium chloride and sodium monofluorophosphate.

-

Slowly add the calcium chloride solution to the sodium monofluorophosphate solution with constant stirring. A white precipitate of calcium fluorophosphate dihydrate will form.

-

Continue stirring the mixture for a set period (e.g., 2 hours) to ensure complete reaction.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate several times with deionized water to remove any soluble impurities.

-

Subsequently, wash the precipitate with ethanol to aid in drying.

-

Dry the collected solid in an oven at a low temperature (e.g., 40-60 °C) to obtain the final product.

Characterization Methods

Objective: To determine the crystalline phase and purity of the synthesized CaFPO4.

Protocol:

-

Grind a small amount of the dried CaFPO4 powder to a fine consistency using a mortar and pestle.

-

Mount the powdered sample onto a sample holder.

-

Place the sample holder in the X-ray diffractometer.

-

Set the instrument parameters, typically using Cu Kα radiation, with a scan range of 10-80° (2θ) and a step size of 0.02°.

-

Analyze the resulting diffraction pattern by comparing the peak positions and intensities to standard diffraction patterns for calcium phosphates in the ICDD Powder Diffraction File, if available, or by performing Rietveld refinement for structural analysis.

Objective: To identify the functional groups present in the CaFPO4 sample.

Protocol:

-

Prepare a KBr pellet by mixing a small amount of the CaFPO4 powder with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk.

-

Alternatively, use an attenuated total reflectance (ATR) accessory.

-

Place the sample in the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm-1.

-

Identify the characteristic absorption bands for phosphate (PO4) and fluoride-phosphate (P-F) groups.

Objective: To study the thermal stability and decomposition of CaFPO4.

Protocol:

-

Place a small, accurately weighed amount of the CaFPO4 sample into a TGA crucible.

-

Place the crucible in the TGA instrument.

-

Heat the sample from room temperature to a desired final temperature (e.g., 1000 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss as a function of temperature. The resulting curve can be used to determine the temperatures of dehydration and decomposition.

Visualizations

Mechanism of Dental Remineralization

Calcium fluorophosphate plays a crucial role in the prevention of dental caries by promoting the remineralization of tooth enamel. The following diagram illustrates the conceptual pathway of this process.

Experimental Workflow for CaFPO4 Nanoparticle Synthesis and Characterization for Drug Delivery

The potential of calcium phosphate-based materials as nanocarriers for drug delivery is a significant area of research. The workflow below outlines the key steps in synthesizing and characterizing CaFPO4 nanoparticles for this application.

References

An In-depth Technical Guide to the Solubility of Calcium Fluoride Phosphate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium fluoride (B91410) phosphate (B84403), commonly known as fluorapatite (B74983) (Ca₅(PO₄)₃F), in aqueous solutions. Understanding the dissolution behavior of this mineral is critical in diverse fields, from dentistry and bone regeneration to geochemistry and pharmaceutical formulation. This document details the fundamental principles governing fluorapatite solubility, experimental methodologies for its determination, and the influence of various physicochemical parameters.

Introduction to Fluorapatite Solubility

Fluorapatite is a member of the apatite group of minerals and is the most stable crystalline form of calcium phosphate in the presence of fluoride ions. Its low solubility in aqueous environments is a key factor in its role in the resistance of tooth enamel to acidic demineralization and its use in various biomedical applications. The dissolution of fluorapatite is a complex process governed by the following equilibrium reaction:

Ca₅(PO₄)₃F(s) ⇌ 5Ca²⁺(aq) + 3PO₄³⁻(aq) + F⁻(aq)

The extent of this dissolution is quantified by the solubility product constant (Ksp), which represents the product of the ion activities (or concentrations in dilute solutions) at equilibrium.

Quantitative Solubility Data

The solubility of fluorapatite is influenced by several factors, most notably pH and temperature. The presence of common and other ions in the solution also plays a significant role.

Solubility Product Constant (Ksp)

The Ksp for fluorapatite is exceptionally low, indicating its poor solubility. There is some variation in the reported Ksp values in the literature, which can be attributed to differences in experimental methodologies and conditions.[1]

| Temperature (°C) | pH | log(Ksp) | Ksp | Reference |

| 25 | 2 (initial) | -59.08 | 8.3 x 10⁻⁶⁰ | [2] |

| 25 | 7.8 | -55.18 to -56.13 | 7.4 x 10⁻⁵⁶ to 1.3 x 10⁻⁵⁵ | [3][4] |

| 25 | Not Specified | -59.6 | 2.5 x 10⁻⁶⁰ | [5] |

| 34 | Not Specified | -60.07 | 8.5 x 10⁻⁶¹ | [5] |

| 37 | Not Specified | -60.15 | 7.1 x 10⁻⁶¹ | [5] |

| 45 | Not Specified | -60.3 | 5.0 x 10⁻⁶¹ | [5] |

Effect of pH on Solubility

The solubility of fluorapatite is highly dependent on pH, increasing significantly in acidic conditions. This is due to the protonation of the phosphate and fluoride ions, which shifts the dissolution equilibrium to the right.

| pH | Molar Solubility of Fluorapatite (relative comparison) | Reference |

| < 4.5 | Increased solubility, potential for CaF₂ formation | [6] |

| 4.5 - 6.4 | Constant Ksp | [5] |

| > 7 | Decreased solubility | [7] |

Common Ion Effect

The presence of common ions (Ca²⁺, PO₄³⁻, or F⁻) in the solution from other sources will decrease the solubility of fluorapatite, in accordance with Le Chatelier's principle.[8][9] For instance, the presence of 1 mM fluoride has been shown to depress the apparent solubility of hydroxyapatite, a related calcium phosphate.[10]

Effect of Other Ions

The presence of other ions, such as magnesium (Mg²⁺) and zinc (Zn²⁺), can also influence the solubility and stability of fluorapatite.

| Ion | Effect on Fluorapatite | Reference |

| Mg²⁺ | Can substitute for Ca²⁺ to a limited extent, leading to a less crystalline structure. Has an inhibitory effect on fluorapatite formation. | [11] |

| Zn²⁺ | Can substitute for Ca²⁺ and inhibit the crystallization of apatite. The presence of zinc can lead to the formation of a less stable, more soluble phase. | [12] |

Experimental Protocols for Solubility Determination

Several experimental methods are employed to determine the solubility of fluorapatite. Each method has its advantages and is suited for different experimental conditions.

Batch Experiments

This method involves equilibrating a known amount of fluorapatite powder in a solution of a specific composition and temperature for an extended period.

Protocol:

-

Preparation: Synthesize and characterize fluorapatite powder to ensure phase purity and determine its specific surface area.

-

Reaction Setup: Add a precise mass of fluorapatite powder to a known volume of the desired aqueous solution (e.g., deionized water, buffer solution of a specific pH) in a sealed reaction vessel.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient duration to reach equilibrium. This can range from hundreds to thousands of hours.[2]

-

Sampling and Analysis: Periodically, or at the end of the experiment, withdraw aliquots of the suspension. Separate the solid and liquid phases by filtration or centrifugation.

-

Chemical Analysis: Analyze the supernatant for the concentrations of calcium, phosphate, and fluoride ions using techniques such as inductively coupled plasma atomic emission spectroscopy (ICP-AES) for calcium, and ion chromatography for phosphate and fluoride.

-

Data Calculation: Use the measured ion concentrations and a geochemical speciation model (e.g., PHREEQC) to calculate the ion activities and the solubility product (Ksp).[2]

Solid Titration

This technique is used to determine the solubility isotherm by incrementally adding the solid to a solution until saturation is reached, which is detected by light scattering.

Protocol:

-

Apparatus Setup: Use a reaction vessel, often coated with wax to prevent interference from glass, maintained at a constant temperature.[13] The vessel is equipped with a pH electrode and a laser-scattering system to detect the presence of undissolved solid.

-

Titration: Start with a known volume of the background electrolyte solution (e.g., 100 mM KCl).[10]

-

Incremental Addition: Add small, known increments of fluorapatite powder to the solution.[1]

-

Dissolution and Detection: Allow each increment to dissolve completely before adding the next. The endpoint is reached when an added increment no longer fully dissolves, indicated by a persistent light scattering signal.[13]

-

Analysis: The total amount of dissolved solid at the endpoint gives the solubility under the specific pH and temperature conditions. The pH is monitored and can be adjusted throughout the experiment.

Mixed-Flow Reactor

This method allows for the determination of dissolution rates under steady-state conditions, far from equilibrium.

Protocol:

-

Reactor Setup: A mixed-flow reactor is a continuously stirred tank reactor (CSTR) where a solution is continuously pumped in and out at a constant rate.[14][15] A known mass of fluorapatite is placed in the reactor.

-

Flow and Reaction: The reactant solution of a specific pH and composition is flowed through the reactor at a controlled rate. The constant stirring ensures the solution within the reactor is well-mixed.

-

Steady-State: The system is allowed to reach a steady state where the concentrations of the dissolved ions in the outflowing solution become constant.

-

Effluent Analysis: The effluent is collected and analyzed for calcium, phosphate, and fluoride concentrations.

-

Rate Calculation: The dissolution rate is calculated from the difference in ion concentrations between the inflow and outflow solutions, the flow rate, and the surface area of the fluorapatite sample.[7]

Dissolution Mechanism and Pathways

The dissolution of fluorapatite is a surface-controlled process that can proceed through different pathways depending on the aqueous environment, particularly the pH.

Dissolution in Acidic Solutions

In acidic environments, the dissolution is primarily driven by the attack of protons (H⁺) on the phosphate and fluoride sites of the apatite lattice.

Caption: Dissolution pathway of fluorapatite in acidic aqueous solutions.

General Dissolution Workflow

The overall dissolution process can be conceptualized as a series of steps, from the transport of reactants to the solid surface to the diffusion of products into the bulk solution.

Caption: General experimental workflow for fluorapatite dissolution studies.

Conclusion

The solubility of calcium fluoride phosphate is a multifaceted topic of significant scientific and industrial importance. Its low intrinsic solubility can be modulated by a variety of factors, including pH, temperature, and the ionic composition of the aqueous medium. A thorough understanding of these principles, facilitated by robust experimental methodologies, is essential for the development of new dental treatments, bone regenerative materials, and effective drug delivery systems. This guide provides a foundational understanding and practical framework for professionals working with this important biomaterial.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Effect of a Common Ion on Solubility - Chemistry Steps [general.chemistrysteps.com]

- 9. Khan Academy [khanacademy.org]

- 10. Solubility of calcium fluoride and fluorapatite by solid titration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. goldschmidtabstracts.info [goldschmidtabstracts.info]

- 12. researchgate.net [researchgate.net]

- 13. spu.edu.sy [spu.edu.sy]

- 14. daneshyari.com [daneshyari.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Stability of Calcium Fluoride Phosphate (Fluoroapatite)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium fluoride (B91410) phosphate (B84403), commonly known as fluoroapatite (FAp), is a crystalline material of significant interest across various scientific disciplines, including biomedical applications and pharmaceutical sciences, owing to its exceptional chemical and thermal stability. This technical guide provides an in-depth analysis of the thermal properties of fluoroapatite, consolidating available quantitative data, detailing experimental methodologies for its characterization, and presenting visual representations of key concepts and workflows. Fluoroapatite demonstrates remarkable thermal stability, maintaining its structural integrity at temperatures up to 1300-1400°C, with a melting point reported to be as high as 1644°C.[1] Its thermal robustness surpasses that of hydroxyapatite (B223615) (HAp), a closely related calcium phosphate, making it a promising candidate for applications requiring high-temperature processing or long-term stability in thermally demanding environments. This guide will delve into the factors influencing this stability and the analytical techniques employed for its assessment.

Thermal Properties of Fluoroapatite

Fluoroapatite's thermal stability is a defining characteristic, rendering it suitable for a wide range of high-temperature applications. The key thermal properties are summarized below.

Decomposition and Phase Transitions

Fluoroapatite is recognized for its high thermal stability, showing no significant decomposition at temperatures commonly encountered in many industrial and laboratory processes.[2] Studies have shown that fluoroapatite retains its phase purity up to temperatures of 1400°C.[3] The melting point of pure fluoroapatite has been reported to be 1644°C, underscoring its exceptional thermal resilience.[1]

Unlike hydroxyapatite, which can dehydroxylate at elevated temperatures, the substitution of hydroxyl groups with fluoride ions in the apatite structure significantly enhances its thermal stability.[1] The strong ionic bond between calcium and fluoride ions contributes to a more stable crystal lattice that resists thermal degradation.

High-temperature X-ray diffraction (HT-XRD) is a critical technique for studying phase transitions at elevated temperatures. While fluoroapatite is stable over a wide temperature range, subtle changes in lattice parameters can occur.

Factors Influencing Thermal Stability

The thermal stability of fluoroapatite is not absolute and can be influenced by several factors, primarily related to its chemical composition and stoichiometry.

A diagram illustrating the key factors that influence the thermal stability of fluoroapatite.

Caption: Factors influencing the thermal stability of fluoroapatite.

-

Stoichiometry (Ca/P ratio): Deviations from the stoichiometric Ca/P ratio of 1.67 can introduce defects in the crystal lattice, potentially lowering the thermal stability.

-

Ionic Substitutions: The substitution of Ca²⁺ or PO₄³⁻ ions with other ions can significantly impact thermal stability. For instance, the incorporation of smaller or larger cations can strain the lattice and reduce the energy required for decomposition.

-

Heating Atmosphere: The composition of the surrounding atmosphere during heating can play a role. While generally stable, extremely high temperatures in the presence of water vapor could potentially lead to surface hydrolysis.

-

Crystallinity and Particle Size: Materials with higher crystallinity and larger particle sizes generally exhibit greater thermal stability due to a lower surface area-to-volume ratio, which reduces the number of reactive surface sites.

Quantitative Thermal Analysis Data

Quantitative data from thermal analysis provides precise metrics for evaluating the thermal stability of fluoroapatite. The following tables summarize key findings from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For pure, stoichiometric fluoroapatite, minimal to no mass loss is expected over a wide temperature range, indicating its high stability.

| Temperature Range (°C) | Mass Loss (%) | Observation | Reference |

| Ambient to 1000 | No significant loss | Indicates high thermal stability and absence of volatile components or decomposition. | [2] |

Note: The absence of significant mass loss is a key indicator of the high thermal stability of fluoroapatite.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing endothermic and exothermic transitions.

| Transition | Peak Temperature (°C) | Enthalpy (J/g) | Observation | Reference |

| Melting | 1644 | Data not available | Endothermic peak corresponding to the melting of fluoroapatite. | [1] |

Note: Specific enthalpy values for the melting of pure fluoroapatite are not widely reported in the literature and can vary with experimental conditions.

Experimental Protocols for Thermal Analysis

Standardized experimental protocols are crucial for obtaining reliable and comparable data on the thermal stability of fluoroapatite.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

A general workflow for conducting TGA and DSC analysis on fluoroapatite powder.

Caption: Workflow for TGA/DSC analysis of fluoroapatite.

Objective: To determine the thermal stability, decomposition temperatures, and phase transitions of fluoroapatite powder.

Materials and Equipment:

-

Fluoroapatite powder (high purity)

-

Thermogravimetric Analyzer (TGA) with simultaneous DSC capability (SDT)

-

Alumina or platinum crucibles

-

Microbalance

-

Inert gas (Nitrogen or Argon, high purity)

Procedure:

-

Sample Preparation:

-

Dry the fluoroapatite powder in an oven at 100°C for 24 hours to remove any adsorbed moisture.

-

Using a microbalance, accurately weigh 5-10 mg of the dried powder into a clean, tared alumina or platinum crucible. Ensure the sample is evenly distributed at the bottom of the crucible.

-

-

Instrument Setup:

-

Perform temperature and heat flow calibration of the TGA/DSC instrument according to the manufacturer's instructions, typically using certified reference materials like indium.

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Set the purge gas (e.g., Nitrogen or Argon) to a flow rate of 20-50 mL/min.

-

Program the temperature profile. A typical heating rate is 10°C/min from room temperature to 1500°C.

-

-

Data Acquisition:

-

Start the experiment and record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

Analyze the resulting TGA thermogram for any significant mass loss steps, noting the onset and end temperatures.

-

Analyze the DSC curve for endothermic (e.g., melting) and exothermic (e.g., crystallization) peaks. Determine the onset temperature, peak temperature, and enthalpy of these transitions.

-

High-Temperature X-ray Diffraction (HT-XRD)

Objective: To identify crystalline phases and monitor changes in the crystal structure of fluoroapatite at elevated temperatures.

Materials and Equipment:

-

Fluoroapatite powder

-

High-temperature X-ray diffractometer with a controlled atmosphere chamber

-

Sample holder (e.g., platinum strip)

Procedure:

-

Sample Preparation:

-

A thin layer of fluoroapatite powder is uniformly spread onto the sample holder.

-

-

Instrument Setup:

-

Mount the sample holder in the high-temperature chamber of the XRD instrument.

-

Evacuate the chamber and backfill with an inert gas (e.g., Helium or Argon) if an inert atmosphere is required.

-

Set the desired temperature program. Data is typically collected at various temperature intervals (e.g., every 100°C) up to the maximum desired temperature (e.g., 1400°C).

-

-

Data Acquisition:

-

At each temperature setpoint, allow the sample to thermally equilibrate.

-

Collect the XRD pattern over a relevant 2θ range.

-

-

Data Analysis:

-

Analyze the XRD patterns at each temperature to identify the crystalline phases present by comparing with standard diffraction databases (e.g., JCPDS/ICDD).

-

Determine the lattice parameters at each temperature to calculate the coefficient of thermal expansion.

-

Conclusion

Calcium fluoride phosphate (fluoroapatite) exhibits exceptional thermal stability, a property that is critical for its application in fields ranging from biomaterials to industrial catalysis. This guide has synthesized the available knowledge on its thermal behavior, highlighting a high melting point and resistance to decomposition up to 1400°C. The provided quantitative data, though limited in the literature, confirms this stability. The detailed experimental protocols for TGA, DSC, and HT-XRD offer a framework for researchers to conduct further investigations and generate more comprehensive datasets. The visualization of factors influencing thermal stability and the analytical workflow provides a clear conceptual understanding for professionals in the field. Further research focusing on generating precise quantitative thermal data for pure and substituted fluoroapatites under various conditions will be invaluable for advancing its applications.

References

An In-depth Technical Guide to the Calcium Fluoride - Calcium Phosphate Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the calcium fluoride (B91410) (CaF₂)-calcium phosphate (B84403) (Ca₃(PO₄)₂) phase diagram, a critical tool for researchers in materials science, ceramics, and particularly for professionals in drug development and biomaterials. Understanding the phase relationships in this system is paramount for the synthesis and application of calcium phosphate-based biomaterials, such as synthetic bone grafts and dental materials, where the incorporation of fluoride plays a crucial role in enhancing stability and bioactivity.

Introduction to the CaF₂-Ca₃(PO₄)₂ System

The binary system of calcium fluoride and tricalcium phosphate is of significant interest due to the formation of fluorapatite (B74983) (Ca₁₀(PO₄)₆F₂ or Ca₅F(PO₄)₃), a key inorganic component of bones and teeth. The presence of fluoride in the apatite structure is known to increase its crystalline stability and resistance to acid dissolution. This phase diagram maps the equilibrium states of mixtures of CaF₂ and Ca₃(PO₄)₂ at various temperatures and compositions, providing essential data for the controlled synthesis of fluorapatite and other calcium phosphate phases.

Quantitative Phase Diagram Data

The CaF₂-Ca₃(PO₄)₂ system is characterized by the formation of the congruent melting compound fluorapatite and two eutectic points. The key quantitative data for this system are summarized in the tables below.

Table 1: Melting Points of Pure Components and Intermediate Compound

| Compound | Formula | Melting Point (°C) |

| Calcium Fluoride | CaF₂ | 1400 |

| Fluorapatite | Ca₅F(PO₄)₃ | 1660 |

| Tricalcium Phosphate | α-Ca₃(PO₄)₂ | 1700 ± 30 |

Source:[1]

Table 2: Eutectic Points in the CaF₂-Ca₃(PO₄)₂ System

| Eutectic Point | Composition (wt. % Ca₃(PO₄)₂) | Temperature (°C) | Coexisting Phases |

| E₁ | 25 | 1210 ± 5 | Liquid, CaF₂, Ca₅F(PO₄)₃ |

| E₂ | 95 | 1550 ± 30 | Liquid, Ca₅F(PO₄)₃, α-Ca₃(PO₄)₂ |

Source:[1]

Experimental Determination of the Phase Diagram

The determination of high-temperature phase diagrams like the CaF₂-Ca₃(PO₄)₂ system requires precise experimental techniques to identify phase transitions at elevated temperatures. The following protocols are representative of the methodologies employed in such studies.

Sample Preparation

-

Starting Materials : High-purity powders of calcium fluoride (CaF₂) and α-tricalcium phosphate (α-Ca₃(PO₄)₂) are used as starting materials.

-

Mixing : The powders are weighed and mixed in various compositions (e.g., in 5-10 wt.% increments) to cover the entire compositional range of the phase diagram. Mixing is typically performed in an agate mortar with a pestle under ethanol (B145695) to ensure homogeneity.

-

Pelletizing : The mixed powders are dried and then pressed into pellets using a hydraulic press.

-

Sintering : The pellets are sintered at a temperature below the lowest solidus temperature (e.g., 1100 °C) for an extended period (e.g., 24 hours) to promote solid-state reaction and homogenization. The pellets are then cooled, crushed, and the process of mixing and pelletizing is repeated to ensure compositional uniformity.

Thermal Analysis

Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) is a primary technique for detecting phase transitions.

-

Apparatus : A high-temperature DTA/DSC instrument capable of reaching at least 1800 °C is used.

-

Sample Encapsulation : A small amount of the prepared sample powder (10-20 mg) is placed in an inert crucible (e.g., platinum or iridium).

-

Heating and Cooling Cycle : The sample is heated at a controlled rate (e.g., 10 °C/min) in an inert atmosphere (e.g., argon) to a temperature above the expected liquidus. The sample is then cooled at the same controlled rate.

-

Data Acquisition : The temperature difference between the sample and a reference material is recorded as a function of temperature. Endothermic peaks on heating and exothermic peaks on cooling indicate phase transitions (e.g., melting, eutectic reactions).

Quenching Experiments and Phase Identification

Quenching experiments are used to preserve the high-temperature phase equilibria for room-temperature analysis.

-

Furnace : A vertical tube furnace with a quenching apparatus (e.g., dropping the sample into water or liquid nitrogen) is utilized.

-

Heat Treatment : Pellets of various compositions are suspended in the hot zone of the furnace at specific temperatures for a duration sufficient to reach equilibrium (e.g., several hours).

-

Quenching : The samples are rapidly quenched to room temperature to prevent phase transformations during cooling.

-

Phase Analysis : The quenched samples are analyzed using powder X-ray Diffraction (XRD) to identify the crystalline phases present at the equilibration temperature. The microstructure and elemental composition of the phases can be further examined using Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS).

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the determination of a binary phase diagram.

Logical Relationships in the CaF₂-Ca₃(PO₄)₂ Phase Diagram

This diagram illustrates the key phases and their relationships within the calcium fluoride - calcium phosphate system.

Significance for Drug Development and Biomaterials

The CaF₂-Ca₃(PO₄)₂ phase diagram is a foundational tool for the development of advanced biomaterials.

-

Controlled Synthesis of Fluorapatite: By understanding the liquidus and solidus boundaries, researchers can precisely control the temperature and composition to synthesize pure, single-phase fluorapatite or composites with specific phase compositions.

-

Development of Bioactive Coatings: The phase diagram informs the development of fluoride-containing calcium phosphate coatings on medical implants (e.g., titanium hip implants). Such coatings can enhance osseointegration and provide localized fluoride release to promote bone growth and reduce the risk of implant-associated infections.

-

Dental Materials: In dentistry, the principles from this phase diagram are applied to formulate dental cements, fillers, and remineralizing agents that can form stable fluorapatite on the tooth surface, thereby preventing caries.

-

Bone Grafts and Scaffolds: The fabrication of synthetic bone grafts and scaffolds with controlled porosity and phase composition (e.g., a mixture of fluorapatite and tricalcium phosphate) can be optimized using the phase diagram to achieve desired resorption rates and mechanical properties.

Conclusion

The calcium fluoride - calcium phosphate phase diagram is an indispensable resource for scientists and professionals working with calcium phosphate biomaterials. It provides the fundamental knowledge required for the rational design and synthesis of materials with tailored properties for a wide range of medical and dental applications. The quantitative data and experimental methodologies presented in this guide offer a solid foundation for further research and development in this critical field.

References

An In-depth Technical Guide on the Thermodynamic Properties of Calcium Fluoride Phosphate Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties associated with the formation of calcium fluoride (B91410) phosphate (B84403), commonly known as fluorapatite (B74983) (Ca₅(PO₄)₃F). A thorough understanding of these properties is critical for researchers in various fields, including biomineralization, dental caries research, and the development of calcium phosphate-based biomaterials. This document summarizes key thermodynamic data, details experimental protocols for their determination, and provides visualizations of the underlying principles.

Core Thermodynamic Data

The formation of fluorapatite is an exothermic process, indicating its high stability. The key thermodynamic parameters—standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and standard molar entropy (S°)—quantify the energetic favorability and spontaneity of this process. The following tables present a summary of reported values for these properties.

Table 1: Standard Thermodynamic Properties of Fluorapatite (Ca₅(PO₄)₃F) at 298.15 K

| Thermodynamic Property | Value | Method | Reference |

| Standard Enthalpy of Formation (ΔH°f) | -13548.6 kJ/mol | Solution Calorimetry in HNO₃ | [1] |

| -6736.7 kJ/mol (calculated) | Not Specified | [2] | |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -6495.31 ± 8.08 kJ/mol | Oxide Melt Solution Calorimetry | [3] |

| -6440.64 kJ/mol (calculated) | Solubility Data | [4] | |

| Standard Molar Entropy (S°) | Data not consistently available in the searched literature. |

Note: Discrepancies in the reported values can be attributed to different experimental methods, sample purities, and calculation approaches.

Table 2: Enthalpy of Formation from Oxides at 985 K

| Reaction | ΔH° (985 K) | Method | Reference |

| 4.5 CaO(s) + 1.5 P₂O₅(s) + 0.5 CaF₂(s) → Ca₅(PO₄)₃F(s) | -73.09 ± 6.86 kJ/mol | Oxide Melt Solution Calorimetry | [3] |

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of fluorapatite relies on precise calorimetric and analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of Fluorapatite

A common method for synthesizing fluorapatite for thermodynamic studies is through a solid-state reaction.

Protocol:

-

Reactant Preparation: Stoichiometric amounts of high-purity calcium carbonate (CaCO₃), calcium fluoride (CaF₂), and dicalcium phosphate (CaHPO₄) are thoroughly mixed.

-

Calcination: The mixture is heated in a platinum crucible in a furnace. The temperature is gradually increased to drive off any moisture and carbon dioxide.

-

Sintering: The temperature is then raised to and held at a high temperature (e.g., 1100-1200 °C) for an extended period (e.g., 24-48 hours) to ensure a complete solid-state reaction.

-

Cooling and Characterization: The sample is slowly cooled to room temperature. The resulting product is characterized by X-ray diffraction (XRD) to confirm the formation of single-phase fluorapatite and by chemical analysis to verify its stoichiometry.

High-Temperature Oxide Melt Solution Calorimetry

This technique is used to determine the enthalpy of formation of refractory materials like fluorapatite from their constituent oxides.

Experimental Workflow:

Protocol:

-

Calorimeter Calibration: The calorimeter is calibrated by dropping a known standard (e.g., α-Al₂O₃) into the molten solvent to determine the heat capacity of the system.

-

Measurement of Heat of Solution of Fluorapatite: A precisely weighed pellet of the synthesized fluorapatite is dropped from room temperature into the molten solvent within the calorimeter. The resulting heat effect (enthalpy of drop solution) is measured.

-

Measurement of Heat of Solution of Constituent Oxides: A precisely weighed mixture of the constituent oxides (CaO, P₂O₅) and CaF₂ in the stoichiometric ratio of fluorapatite is dropped into the same solvent, and the heat effect is measured.

-

Calculation of Enthalpy of Formation: According to Hess's Law, the enthalpy of formation from the oxides at the calorimeter temperature is the difference between the heat of solution of the oxide mixture and the heat of solution of fluorapatite. This value can then be corrected to 298.15 K using heat capacity data.

Adiabatic Calorimetry

Adiabatic calorimetry is employed to measure the heat capacity of fluorapatite as a function of temperature. This data is essential for calculating the standard entropy and for correcting high-temperature enthalpy data to standard conditions.

Experimental Setup:

Protocol:

-

Sample Preparation: A known mass of the fluorapatite sample is sealed in a sample cell. The cell is evacuated and filled with a small amount of helium gas to promote thermal equilibrium.

-

Measurement: The sample cell is cooled to a low temperature (e.g., near liquid helium temperature). A series of precisely measured energy inputs (Q) are supplied to the sample through a heater.

-

Data Acquisition: The resulting temperature increase (ΔT) is carefully measured after each energy input, ensuring that no heat is exchanged with the surroundings (adiabatic condition). The heat capacity (Cp) is then calculated as Cp = Q/ΔT.

-

Entropy Calculation: The standard molar entropy at 298.15 K is determined by integrating the heat capacity data from 0 K to 298.15 K (S° = ∫(Cp/T)dT).

Born-Haber Cycle for Fluorapatite Formation

The Born-Haber cycle is a theoretical construct that allows for the calculation of the lattice energy of an ionic compound, which cannot be measured directly. For a complex ionic compound like fluorapatite, the cycle is intricate.

The lattice energy (U_L) can be calculated using Hess's Law if all other enthalpy changes in the cycle are known. The formation of the gaseous phosphate ion (PO₄³⁻) is a complex process in itself, involving the atomization of phosphorus, ionization of phosphorus to P⁵⁺, atomization of oxygen, and the addition of electrons to form O²⁻ ions, followed by the formation of P-O bonds. A value for the enthalpy of formation of the gaseous phosphate ion has been estimated to be 321.8 ± 1.2 kJ mol⁻¹[5]. The lattice energy for apatites can also be estimated using empirical equations based on the ionic charges and radii[5].

Conclusion

The thermodynamic stability of fluorapatite is a key factor in its prevalence in geological and biological systems. This guide has summarized the available thermodynamic data and outlined the primary experimental methods used for their determination. While there are some discrepancies in the reported values, the data consistently indicate a highly favorable formation process. Further research is needed to provide a critically evaluated and consistent set of standard thermodynamic data for fluorapatite. The detailed experimental protocols and the conceptual framework of the Born-Haber cycle provided herein serve as a valuable resource for researchers and professionals working with calcium phosphate systems.

References

- 1. Détermination de l’enthalpie standard de formation de la fluorapatite de l’hydroxyapatite et de la chlorapatite | Journal de Chimie Physique et de Physico-Chimie Biologique [jcp.edpsciences.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. ajsonline.org [ajsonline.org]

- 4. Thermodynamic Properties of Fluorapatite, 15 to 1600°K.1 | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

Quantum Mechanical Modeling of Calcium Fluoride Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium fluoride (B91410) phosphate (B84403), crystallographically known as fluoroapatite (FAp), Ca₅(PO₄)₃F, is a biomaterial of significant interest in fields ranging from dental and orthopedic applications to advanced drug delivery systems. Its biocompatibility, stability, and unique physicochemical properties make it a prime candidate for theoretical and experimental investigation. Quantum mechanical modeling, particularly using Density Functional Theory (DFT), provides an unparalleled atomic-level understanding of FAp's structural, electronic, and mechanical characteristics. This guide offers a comprehensive overview of the quantum mechanical modeling of fluoroapatite, supplemented with detailed experimental protocols for validation and visualization of relevant biological pathways for drug delivery applications.

Quantum Mechanical Modeling of Fluoroapatite

First-principles quantum mechanical calculations are instrumental in predicting the material properties of fluoroapatite from its electronic structure. These computational methods allow for the investigation of its behavior at a level of detail that is often inaccessible through experimental techniques alone.

Computational Methodology: Density Functional Theory (DFT)

A typical workflow for the DFT-based modeling of fluoroapatite is outlined below. This process allows for the accurate calculation of various material properties.

A common approach involves using plane-wave DFT as implemented in software packages like QUANTUM ESPRESSO or CASTEP. The generalized gradient approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is frequently employed to describe the exchange-correlation energy. Ultrasoft pseudopotentials are typically used to represent the interaction between core and valence electrons, reducing the computational cost. The convergence of the total energy with respect to the plane-wave cutoff energy and the k-point mesh density in the Brillouin zone must be carefully tested to ensure the accuracy of the results.

Predicted and Experimental Properties of Fluoroapatite

Quantum mechanical modeling provides valuable predictions for various properties of fluoroapatite, which can be validated against experimental data.

Structural Properties

Fluoroapatite crystallizes in the hexagonal system with the space group P6₃/m.[1][2] The lattice parameters are crucial for an accurate model.

| Property | Calculated (DFT) Value | Experimental Value |

| Lattice Parameter a | ~9.397 Å | 9.37 Å |

| Lattice Parameter c | ~6.878 Å | 6.87 Å |

| Crystal System | Hexagonal | Hexagonal |

| Space Group | P6₃/m | P6₃/m |

Table 1: Comparison of calculated and experimental lattice parameters of fluoroapatite.[2][3]

Electronic Properties

DFT calculations reveal that fluoroapatite is a wide-band-gap insulator. The electronic band structure and density of states (DOS) provide insights into its electronic behavior.

| Property | Calculated (DFT) Value |

| Band Gap | ~5.60 eV |

| Valence Band | Primarily composed of O 2p and P 3p states |

| Conduction Band | Primarily composed of Ca 3d states |

Table 2: Calculated electronic properties of fluoroapatite.[4][5][6]

Mechanical Properties

The elastic constants of fluoroapatite, which describe its response to mechanical stress, can be calculated from first principles. These values are essential for understanding its performance in load-bearing applications.

| Elastic Constant | Calculated (ab initio) Value (GPa) | Experimental Value (GPa) |

| C₁₁ | 139.7 | 166.9 |

| C₃₃ | 173.3 | 197.8 |

| C₁₂ | 53.0 | 53.1 |

| C₁₃ | 59.8 | 61.2 |

| C₄₄ | 33.6 | 40.4 |

Table 3: Comparison of calculated and experimental elastic stiffness constants of fluoroapatite.[7][8]

Experimental Protocols for Validation

Experimental characterization is crucial for validating the results of quantum mechanical models. The following sections provide detailed protocols for key analytical techniques.

X-Ray Diffraction (XRD)

Objective: To determine the crystal structure, phase purity, and crystallite size of synthesized fluoroapatite powders.

Methodology:

-

Sample Preparation:

-

Grind the fluoroapatite sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powder onto a sample holder. Ensure a flat, smooth surface to minimize errors from surface roughness.

-

-

Instrument Setup:

-

Use a powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

-

Set the operating voltage and current (e.g., 40 kV and 40 mA).

-

Configure the scan range, typically from 20° to 80° in 2θ, with a step size of 0.02° and a scan speed of 2°/min.

-

-

Data Analysis:

-

Identify the diffraction peaks in the obtained XRD pattern.

-

Compare the peak positions (2θ values) and relative intensities with the standard diffraction pattern for fluoroapatite from the International Centre for Diffraction Data (ICDD) database (e.g., JCPDS card no. 15-0876).

-

Calculate the crystallite size (D) using the Scherrer equation: D = (Kλ) / (β cosθ) where K is the Scherrer constant (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.[9][10]

-

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the fluoroapatite sample and to confirm the incorporation of fluoride.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Instrument Setup:

-

Use an FTIR spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the phosphate (PO₄³⁻) groups, typically observed around 1090, 1040, 960, 603, and 565 cm⁻¹.

-

The presence of a sharp peak around 3540 cm⁻¹ can indicate the presence of hydroxyl (OH⁻) groups, while its absence or significant reduction, along with characteristic shifts in the phosphate bands, suggests the successful incorporation of fluoride ions into the apatite structure.[9]

-

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology, size, and crystallinity of fluoroapatite nanoparticles.

Methodology:

-

Sample Preparation:

-

Disperse a small amount of the fluoroapatite nanoparticle powder in a suitable solvent (e.g., ethanol (B145695) or deionized water).

-

Sonnicate the suspension for several minutes to break up agglomerates.

-

Place a drop of the suspension onto a carbon-coated copper TEM grid.

-

Allow the solvent to evaporate completely at room temperature.[13][14]

-

-

Instrument Setup:

-

Use a transmission electron microscope operating at an accelerating voltage of, for example, 200 kV.

-

Insert the prepared TEM grid into the microscope.

-

-

Imaging and Analysis:

-

Acquire bright-field images at different magnifications to observe the overall morphology and size distribution of the nanoparticles.

-

Perform Selected Area Electron Diffraction (SAED) to obtain diffraction patterns from a group of nanoparticles, which can confirm their crystalline nature and structure.

-

For high-resolution TEM (HRTEM), focus on individual nanoparticles to visualize the crystal lattice fringes, which provides information about the crystallinity and crystallographic orientation.

-

Applications in Drug Development: Intracellular Delivery

Fluoroapatite nanoparticles are being explored as carriers for targeted drug delivery, particularly in cancer therapy. Their ability to be taken up by cells and to release their cargo in response to specific stimuli, such as the acidic environment of tumors, is a key area of research. While much of the research has focused on the closely related hydroxyapatite (B223615), the underlying principles are applicable to fluoroapatite.

Cellular Uptake via Endocytosis

Apatite-based nanoparticles are primarily internalized by cells through endocytosis. The specific pathway can depend on the nanoparticle's size and shape.

Studies on hydroxyapatite nanoparticles have shown that they can enter cells through clathrin-mediated endocytosis and macropinocytosis.[1][4][15] Once inside the cell, the nanoparticles are trafficked through the endosomal pathway, eventually reaching the lysosomes, which have an acidic internal pH.

pH-Responsive Drug Release

The acidic environment of the late endosomes and lysosomes (pH 4.5-5.5), as well as the tumor microenvironment, can trigger the dissolution of the fluoroapatite carrier, leading to the release of the encapsulated drug.[8][16][17]

This pH-sensitive release mechanism allows for the targeted delivery of therapeutic agents to cancer cells, minimizing systemic toxicity. Doxorubicin (B1662922) is one such anticancer drug that has been successfully loaded onto and released from apatite-based nanoparticles.[18][19]

Conclusion

Quantum mechanical modeling provides a powerful framework for understanding and predicting the properties of calcium fluoride phosphate at the atomic scale. When combined with rigorous experimental validation, these computational approaches can accelerate the design and optimization of fluoroapatite-based materials for a wide range of applications, from biomaterials to sophisticated drug delivery systems. The ability to model and predict the behavior of these materials is invaluable for researchers and professionals in the field of drug development, offering a rational basis for the design of novel and effective therapeutic strategies.

References

- 1. Interaction of hydroxyapatite nanoparticles with endothelial cells: internalization and inhibition of angiogenesis in vitro through the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) | NIST [nist.gov]

- 3. measurlabs.com [measurlabs.com]

- 4. Shape-dependent adhesion and endocytosis of hydroxyapatite nanoparticles on A7R5 aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Near-Infrared Fluorescent Hydroxyapatite Nanoparticles for Targeted Photothermal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New advances in nanocrystalline apatite colloids intended for cellular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular pH-responsive mesoporous hydroxyapatite nanoparticles for targeted release of anticancer drug - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Characterization of biomaterials:ATR FTIR Technology | PPTX [slideshare.net]

- 12. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. microscopyinnovations.com [microscopyinnovations.com]

- 15. The Morphology of Hydroxyapatite Nanoparticles Regulates Cargo Recognition in Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Citrate-functionalized hydroxyapatite nanoparticles for pH-responsive drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sustained and controlled delivery of doxorubicin from an in-situ setting biphasic hydroxyapatite carrier for local treatment of a highly proliferative human osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of Calcium Fluoride Phosphate (Fluorapatite)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for calcium fluoride (B91410) phosphate (B84403), more commonly known as fluorapatite (B74983) (FAp, Ca₅(PO₄)₃F). It details the experimental protocols for key synthesis techniques, presents quantitative data in a comparative format, and illustrates the workflows through diagrams. This document is intended to serve as a practical resource for researchers in materials science, chemistry, and drug development.

Introduction to Calcium Fluoride Phosphate (Fluorapatite)

This compound, or fluorapatite, is a hard, crystalline solid that is a member of the apatite group of minerals. It is a key component of tooth enamel and bone mineral.[1][2] The substitution of hydroxyl groups in hydroxyapatite (B223615) with fluoride ions leads to the formation of fluorapatite, which exhibits greater stability in acidic environments and lower solubility, making it a subject of intense research for dental and biomedical applications.[1][3][4] Synthetic fluorapatite is explored for use in bone tissue engineering, dental remineralizing agents, and as a component in bioactive composites.[4][5] This guide focuses on the principal methods for its laboratory and industrial synthesis.

Major Synthesis Methodologies

The synthesis of fluorapatite can be broadly categorized into several key methods, each offering distinct advantages in terms of particle size control, crystallinity, and scalability. The most prominent methods include wet-chemical precipitation, sol-gel synthesis, and hydrothermal synthesis.

Wet-Chemical Precipitation

Wet-chemical precipitation is a widely used, straightforward, and scalable method for producing fluorapatite powders. The process involves the reaction of soluble calcium, phosphate, and fluoride precursors in an aqueous solution, leading to the precipitation of the insoluble fluorapatite product.